molecular formula C18H15Cl2N3O B4767135 N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B4767135
M. Wt: 360.2 g/mol
InChI Key: CPMQIMRCJLVPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, commonly known as CCPB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CCPB is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of CCPB is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. CCPB has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in animal models.
Biochemical and Physiological Effects:
CCPB has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. CCPB has also been shown to have antioxidant properties and to reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

CCPB has several advantages for lab experiments, including its relatively low cost, its stability, and its ability to inhibit cancer cell growth and reduce inflammation. However, CCPB also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for CCPB research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of CCPB in vivo and to evaluate its potential for clinical use.
Conclusion:
In conclusion, CCPB is a pyrazole-based compound that has potential applications in various fields, including cancer treatment, inflammation, and neuroprotection. CCPB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Although CCPB has some limitations, it has several advantages for lab experiments, and there are several future directions for its research.

Scientific Research Applications

CCPB has been extensively studied for its potential applications in various fields, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, CCPB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation, CCPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neuroprotection, CCPB has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(4-chloropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O/c19-16-10-22-23(12-16)11-13-5-7-14(8-6-13)18(24)21-9-15-3-1-2-4-17(15)20/h1-8,10,12H,9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMQIMRCJLVPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
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N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 6
N-(2-chlorobenzyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

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